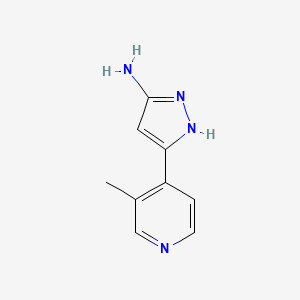
Methyl2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H9F3O3 and a molecular weight of 210.15 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a cyclopentane ring, making it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
The synthesis of Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the trifluoromethylated intermediate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets . The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 2-oxo-4-(fluoromethyl)cyclopentane-1-carboxylate: This compound has a fluoromethyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-oxo-4-(chloromethyl)cyclopentane-1-carboxylate:
The uniqueness of Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H9F3O3 |
|---|---|
Molekulargewicht |
210.15 g/mol |
IUPAC-Name |
methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H9F3O3/c1-14-7(13)5-2-4(3-6(5)12)8(9,10)11/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
QJZYJVUDRNGUEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(CC1=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)





![N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide](/img/structure/B13582497.png)

![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![[2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride](/img/structure/B13582518.png)
